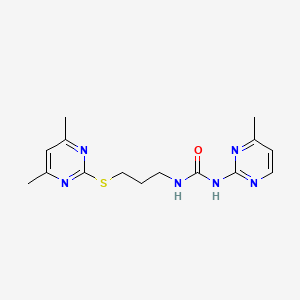
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea is a chemical compound that has been synthesized for scientific research applications. It is a urea derivative that has been found to have potential as an inhibitor of certain enzymes and as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Hydrogen Bonding and Supramolecular Assembly Pyrimidinyl urea derivatives exhibit strong dimerization capabilities through quadruple hydrogen bonding, highlighting their potential in the development of supramolecular assemblies. The dimerization process, characterized by high constants in specific solvents, emphasizes the utility of such compounds in creating structured, predictable molecular arrangements, which could have implications for nanotechnology and materials science (Beijer et al., 1998).
Chemical Synthesis and Reactivity The reactivity of pyrimidinyl ureas with various reagents leads to the formation of diverse heterocyclic compounds. For example, the reaction of 5-acylaminopyrimidines with phosphorus oxychloride or pentasulfide can yield oxazolo- or thiazolo-[5,4-d] pyrimidines, respectively. Such synthetic versatility is crucial for the development of new pharmaceuticals, agrochemicals, and organic materials (Hurst et al., 1991).
Environmental Fate and Degradation The degradation behavior of sulfonylurea herbicides, related to pyrimidinyl urea compounds, in soil provides insights into their environmental impact and fate. Understanding the degradation pathways, including microbial demethylation and chemical cleavage, is essential for assessing the ecological safety and designing environmentally friendly agrochemicals (Morrica et al., 2001).
Anticancer and Antimicrobial Properties Adamantylated pyrimidines, which share structural motifs with pyrimidinyl ureas, have been studied for their significant anticancer and antimicrobial properties. These findings support the exploration of pyrimidinyl urea derivatives in the development of new therapeutic agents (Orzeszko et al., 2004).
Nucleoside Analogues and Biochemical Applications The synthesis of nucleoside analogues from glycosylureas and thioureas demonstrates the potential of pyrimidinyl urea derivatives in biochemical and pharmaceutical research. These compounds, by mimicking natural nucleosides, could have applications in antiviral therapies and as tools in molecular biology (Sano, 1962).
Propriétés
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(4-methylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-10-5-7-16-13(18-10)21-14(22)17-6-4-8-23-15-19-11(2)9-12(3)20-15/h5,7,9H,4,6,8H2,1-3H3,(H2,16,17,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJGOUMZGOGDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCSC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2958912.png)
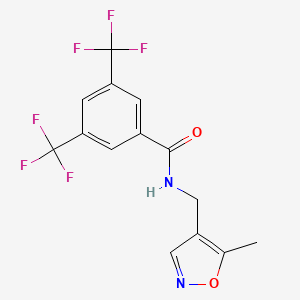
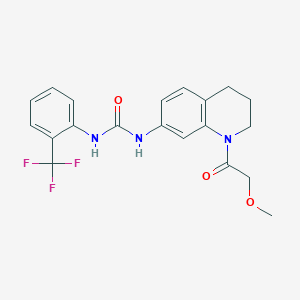
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide](/img/structure/B2958916.png)
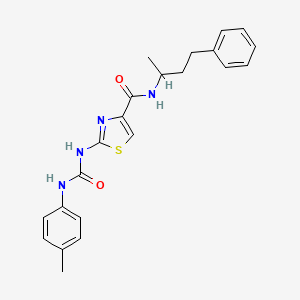
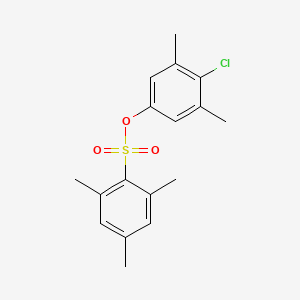
![[3-cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2958921.png)
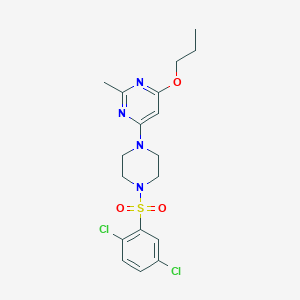
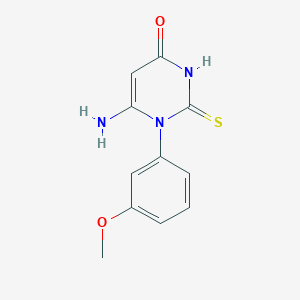
amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)
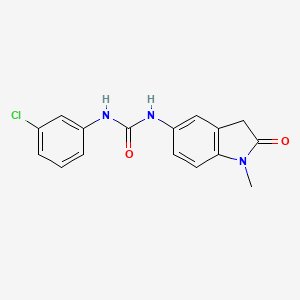
![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)
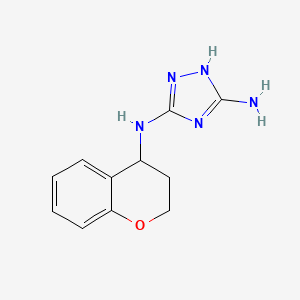
![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2958935.png)